molecular formula C16H15IN2O3S B5005392 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide

Numéro de catalogue B5005392
Poids moléculaire: 442.3 g/mol
Clé InChI: AZKSSBPVGLIIFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by scientists at Pfizer in 1996 and has since been extensively studied for its potential applications in cancer research.

Mécanisme D'action

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell growth and survival. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on EGFR signaling in vitro and in vivo. In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis, and to inhibit cell migration and invasion. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide in lab experiments is its selectivity for EGFR tyrosine kinase. This allows researchers to specifically target EGFR signaling without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This can make it challenging to achieve complete inhibition of EGFR signaling in some experimental settings.

Orientations Futures

There are several potential future directions for research involving N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide. One area of interest is in combination therapy with other targeted inhibitors or chemotherapeutic agents. Another area of interest is in developing more potent and selective EGFR inhibitors based on the structure of this compound. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and other EGFR inhibitors in cancer cells.

Méthodes De Synthèse

The synthesis of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide involves a multi-step process that begins with the reaction of 2-iodobenzoyl chloride with thiourea to form the corresponding thiourea derivative. This compound is then reacted with 2,4-dimethoxyaniline to produce the final product. The synthesis of this compound has been described in detail in several scientific publications.

Applications De Recherche Scientifique

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been widely used in scientific research to investigate the role of EGFR signaling in cancer. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation is associated with tumor growth and progression. This compound inhibits EGFR tyrosine kinase activity, which can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Propriétés

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3S/c1-21-10-7-8-13(14(9-10)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSSBPVGLIIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.